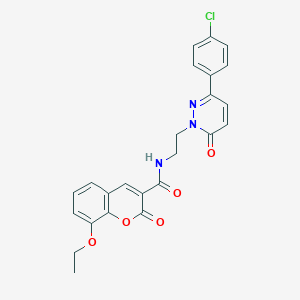

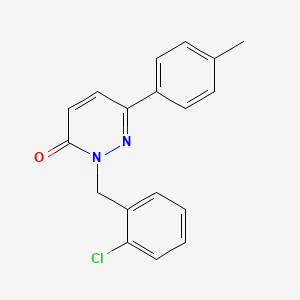

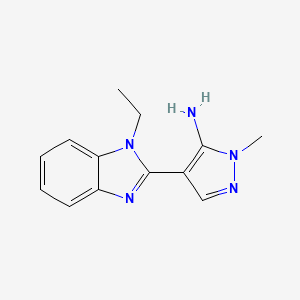

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide is a chemical compound with the CAS Number: 143210-98-4 . It has a molecular weight of 299.71 and its IUPAC name is 2-chloro-N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetamide .

Synthesis Analysis

The interaction of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with α-, β- and ω-amino acids was used to synthesize new amino-acid derivatives of 9,10-anthraquinone . This synthesis process has been used to create compounds with potential antimicrobial actions .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H10ClNO3/c17-8-14(19)18-9-5-6-12-13(7-9)16(21)11-4-2-1-3-10(11)15(12)20/h1-7H,8H2,(H,18,19) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound has been used in reactions with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . The resulting compounds have demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 189-190 . and is typically stored at room temperature .Scientific Research Applications

Synthesis of Amino Acid Derivatives

This compound is used as a precursor in the synthesis of amino acid derivatives. Researchers have carried out reactions with various amino acids, such as glycine and alanine, in the presence of potassium carbonate in DMSO at heating . These derivatives have potential applications in medicine due to their involvement in nitrogen metabolism and protein synthesis.

Antimicrobial Activity

New amino-acid derivatives synthesized from this compound have shown promising antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests its potential use in developing new antimicrobial agents.

Antitumor Activity

The compound’s derivatives are predicted to have antitumor properties. Computerized predictions using the PASS program suggest that these derivatives warrant further study for their potential antitumor actions .

Antioxidant Properties

The same computerized predictions indicate that the amino acid derivatives of this compound may also possess antioxidant properties . Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases.

Computer-Aided Drug Design

The compound is used in computer-aided drug design for predicting biological activities. The structural formulas of its derivatives can be analyzed using computer programs to predict a spectrum of biological activities, guiding the synthesis of new compounds with desired properties .

Food and Pharmaceutical Industries

The practical applications of anthraquinone derivatives extend to the food and pharmaceutical industries. They can be used as additives, dyes, or in the synthesis of drugs with various therapeutic effects .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It has been synthesized and tested for its antimicrobial actions , suggesting that its targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It has been shown to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone . This suggests that it may interact with its targets in a similar manner, potentially altering their function and leading to its antimicrobial effects.

Result of Action

The compound has demonstrated antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . These results suggest that the compound’s action leads to the inhibition of growth or death of these microbial species.

properties

IUPAC Name |

2-chloro-N-(9,10-dioxoanthracen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-9(18)17(22)19-10-6-7-13-14(8-10)16(21)12-5-3-2-4-11(12)15(13)20/h2-9H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXXPDAIYCTAAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2929723.png)

![1,1-Difluoro-6-(thiophene-2-sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2929725.png)

![1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929727.png)

![N-[4-[2-[(6-Fluoropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B2929729.png)

![6-benzyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2929740.png)

methanone](/img/structure/B2929744.png)